2-benzyl-1-methyl-1H-benzimidazole
Overview
Description
2-Benzyl-1-methyl-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a fusion of benzene and imidazole rings, forming a bicyclic structure
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, the targets can be inferred to be a wide range of enzymes and receptors involved in these biological processes.
Mode of Action
For instance, some benzimidazole derivatives have been found to inhibit the growth of bacteria and fungi by interfering with their protein synthesis .
Biochemical Pathways
These may include pathways involved in cell growth, inflammation, and infection .
Pharmacokinetics
The molecular weight of 2-methylbenzimidazole, a related compound, is 13216 , which suggests that it may have good bioavailability due to its small size
Result of Action
Benzimidazole derivatives have been reported to exert pronounced antiproliferative activity on tumor cell lines . Therefore, it can be inferred that 2-Benzyl-1-Methyl-1H-Benzimidazole may also have potential antiproliferative effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1-methyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with benzyl chloride in the presence of a base, followed by methylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-methyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where the benzyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Benzimidazole derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced benzimidazole derivatives with hydrogenated functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the benzyl or methyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of corrosion inhibitors and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: Similar in structure but lacks the benzyl group.
2-Benzylbenzimidazole: Similar but lacks the methyl group.
1-Methylbenzimidazole: Similar but lacks the benzyl group.
Uniqueness
2-Benzyl-1-methyl-1H-benzimidazole is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its stability, bioavailability, and ability to interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-benzyl-1-methylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-17-14-10-6-5-9-13(14)16-15(17)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXXIBXLWXEPGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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